molecular formula C15H19N5O4 B2709136 N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine CAS No. 1251578-23-0

N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine

Cat. No.: B2709136
CAS No.: 1251578-23-0
M. Wt: 333.348
InChI Key: ZGGBATIKORWVTI-UHFFFAOYSA-N
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Description

N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan and tetrahydrofuran substituents. Common reagents used in these reactions include nitrating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The furan and tetrahydrofuran groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine: Lacks the tetrahydrofuran substituent.

    N4-(furan-2-ylmethyl)-6-methylpyrimidine-2,4-diamine: Lacks both the nitro and tetrahydrofuran substituents.

Uniqueness

N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is unique due to the presence of both furan and tetrahydrofuran substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-6-methyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-10-13(20(21)22)14(16-8-11-4-2-6-23-11)19-15(18-10)17-9-12-5-3-7-24-12/h2,4,6,12H,3,5,7-9H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGBATIKORWVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCC2CCCO2)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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